molecular formula C15H27NO4 B078425 Trachelanthamine CAS No. 14140-18-2

Trachelanthamine

Cat. No. B078425
CAS RN: 14140-18-2
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-OSFYFWSMSA-N
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Description

Trachelanthamine is known for its complex molecular structure and synthesis process. It is a pyrrolizidine alkaloid, a class of compounds that have garnered significant attention in organic chemistry due to their intricate structures and biological activities.

Synthesis Analysis

Several methods have been developed for the synthesis of Trachelanthamine and related compounds. For instance, Ishibashi et al. (2008) achieved the synthesis of (−)-trachelanthamidine using a single electron transfer reaction as a key step (Ishibashi, Sasaki, & Taniguchi, 2008). Kametani et al. (1986) synthesized trachelanthamidine via an intramolecular carbenoid displacement reaction (Kametani, Yukawa, & Honda, 1986). Additionally, Ishikawa et al. (2010) presented an asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles, which were used in the formal synthesis of (−)-trachelanthamidine (Ishikawa, Noguchi, & Kamimura, 2010).

Molecular Structure Analysis

Research into the molecular structure of trachelanthamine is primarily focused on understanding its complex pyrrolizidine skeleton. This structure is integral to its biological activity and is a significant point of interest in synthetic chemistry.

Chemical Reactions and Properties

The chemical reactions and properties of trachelanthamine are closely tied to its pyrrolizidine structure. Studies like that of Weber et al. (1999) have explored the biosynthesis of trachelanthic acid, a related compound, to understand these properties better (Weber, Eisenreich, Bacher, & Hartmann, 1999).

Scientific Research Applications

  • Biosynthesis of Trachelanthic Acid :

    • Trachelanthamine was studied for its biosynthesis in Eupatorium clematideum. The carbon skeleton of trachelanthic acid, related to trachelanthamine, was found to be biosynthesized in the same plant cell compartment as valine, with 2-oxoisovaleric acid as a common intermediate. This study provides insights into the complex biosynthesis pathway of trachelanthamine and its related compounds (Weber et al., 1999).
  • Synthesis of Alkaloids :

    • There has been progress in the chemical synthesis of trachelanthamine derivatives. For instance, (−)-trachelanthamidine, a pyrrolizidine alkaloid, was synthesized using a single electron transfer reaction in 1,4-dimethylpiperazine. This highlights the chemical interest in trachelanthamine and related compounds for potentially developing new pharmaceutical or other biologically active substances (Ishibashi et al., 2008).
  • Alkaloid Composition and Cytotoxicity :

    • Research on Rindera oblongifolia revealed the isolation of pyrrolizidine alkaloids like trachelanthamine N-oxide and others. Importantly, two new quaternary salts, rinderidine and oblongifolidine, were identified. None of these new alkaloids showed cytotoxicity against several cancer cell lines, indicating potential safety for further applications (Ruzibaeva et al., 2022).
  • Genotoxic Potencies in Cells :

    • A study evaluated the genotoxicity of various pyrrolizidine alkaloids, including trachelanthamine, in HepaRG cells using the γH2AX assay. It found that the genotoxic potency varied among the pyrrolizidine alkaloids, with trachelanthamine being among the less potent or non-active group. This research is critical in understanding the potential risks and safe applications of these compounds (Louisse et al., 2019).

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trachelanthamine

CAS RN

14140-18-2
Record name Trachelanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14140-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
S Weber, W Eisenreich, A Bacher, T Hartmann - Phytochemistry, 1999 - Elsevier
… Trachelanthamine was isolated and was analysed by one- and two dimensional NMR … acid was identical to that of C5′/C6′ in trachelanthamine and to that of C3/C4 in valine, thus …
Number of citations: 37 www.sciencedirect.com
R Adams, BL VanDuuren - Journal of the American Chemical …, 1952 - ACS Publications
… Trachelanthic acid, obtained by the hydrolysis of the alkaloids trachelanthine, trachelanthamine, lindelofine, lindelofamine and supinine has been shown to be paritally racemized I, and …
Number of citations: 19 pubs.acs.org
RM Ruzibaeva, KM Bobakulov… - Natural Product …, 2022 - Taylor & Francis
… , in which the pyrrolizidine alkaloids echinatine and trachelanthamine N-oxide, as well as two new … The absolute configuration of lindelofine, trachelanthamine N-oxide, rinderidine and …
Number of citations: 6 www.tandfonline.com
A El-Shazly, T Sarg, L Witte, M Wink - Phytochemistry, 1996 - Elsevier
… , and traces of 7-senecioylheliotridine, supinine and trachelanthamine. … [21], compound 8 was tentatively identified as trachelanthamine and 10 as … 10 Isomer of trachelanthamine*t …
Number of citations: 35 www.sciencedirect.com
NM van Dam, L Witte, C Theuring, T Hartmann - Phytochemistry, 1995 - Elsevier
The facultative biennial Cynoglossum officinale contains the N-oxides of the following pyrrolizidine alkaloids (PAs): trachelanthamine, viridiflorine, 7-angeloylheliotridine, rinderine, …
Number of citations: 74 www.sciencedirect.com
NM van Dam, T Hartmann - 1993 - repository.ubn.ru.nl
The facultative biennial Cynoglossum officinale contains the N-oxides of the following pyrrolizidine alkaloids (PAs): trachelanthamine, viridiflorine, 7-angeloylheliotridine, rinderine, …
Number of citations: 6 repository.ubn.ru.nl
T Mroczek, K Ndjoko, K Głowniak… - … of chromatography A, 2004 - Elsevier
… Compound I5 with [M + H] + 302 revealed similarity in MS 2 spectrum to trachelanthamine-N-oxide regarding peaks at m/z 284, 258, 240, 122, 96. A lack of peak at 286 excluded the N-…
Number of citations: 56 www.sciencedirect.com
C Frölich, D Ober, T Hartmann - Phytochemistry, 2007 - Elsevier
… N-oxide the respective supinidine ester, ie heliovinine N-oxide; (3) retronecine is more efficiently esterified than its 7S-epimer heliotridine; (4) the ester alkaloids trachelanthamine and …
Number of citations: 71 www.sciencedirect.com
GP Men'shikov - J. Gen. Chem.(USSR), 1946
Number of citations: 11
GP Men'shikov - J. Gen. Chem.(USSR), 1947
Number of citations: 9

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